
5'-Chloro-5'-deoxy-N,N-dimethyladenosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3S,4R,5R)-2-(Chloromethyl)-5-(6-(dimethylamino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol is a complex organic compound with significant implications in various scientific fields. This compound is characterized by its unique structure, which includes a chloromethyl group and a dimethylamino purine moiety attached to a tetrahydrofuran ring. Its intricate molecular arrangement makes it a subject of interest in organic chemistry, medicinal chemistry, and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4R,5R)-2-(Chloromethyl)-5-(6-(dimethylamino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol typically involves multiple steps, starting from readily available precursors. The process often includes the protection of functional groups, selective chloromethylation, and the introduction of the dimethylamino purine moiety. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods enhance the efficiency and scalability of the production process, making it feasible to produce the compound in large quantities for research and commercial applications.
化学反应分析
Types of Reactions
(2S,3S,4R,5R)-2-(Chloromethyl)-5-(6-(dimethylamino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The chloromethyl group is particularly reactive and can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution of the chloromethyl group can produce a wide range of substituted compounds.
科学研究应用
Chemistry
In chemistry, (2S,3S,4R,5R)-2-(Chloromethyl)-5-(6-(dimethylamino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its interactions with biomolecules such as proteins and nucleic acids. Its ability to form stable complexes with these biomolecules makes it a valuable tool for probing biological processes and developing new diagnostic and therapeutic agents.
Medicine
In medicine, (2S,3S,4R,5R)-2-(Chloromethyl)-5-(6-(dimethylamino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol is investigated for its potential as a drug candidate. Its unique structure and reactivity profile make it a promising lead compound for the development of new pharmaceuticals targeting various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it a valuable intermediate in the synthesis of high-value products.
作用机制
The mechanism of action of (2S,3S,4R,5R)-2-(Chloromethyl)-5-(6-(dimethylamino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chloromethyl group can form covalent bonds with nucleophilic sites on these targets, leading to the modulation of their activity. Additionally, the dimethylamino purine moiety can engage in non-covalent interactions, such as hydrogen bonding and π-π stacking, further influencing the compound’s biological effects.
相似化合物的比较
Similar Compounds
- (2S,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-(dimethylamino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol
- (2S,3S,4R,5R)-2-(Bromomethyl)-5-(6-(dimethylamino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol
- (2S,3S,4R,5R)-2-(Iodomethyl)-5-(6-(dimethylamino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol
Uniqueness
Compared to these similar compounds, (2S,3S,4R,5R)-2-(Chloromethyl)-5-(6-(dimethylamino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol is unique due to its specific reactivity profile and the stability of the chloromethyl group. This stability allows for selective reactions that may not be feasible with other halomethyl derivatives. Additionally, the presence of the dimethylamino purine moiety enhances the compound’s ability to interact with biological targets, making it a valuable tool in medicinal chemistry and drug discovery.
属性
CAS 编号 |
59987-43-8 |
|---|---|
分子式 |
C12H16ClN5O3 |
分子量 |
313.74 g/mol |
IUPAC 名称 |
(2S,3S,4R,5R)-2-(chloromethyl)-5-[6-(dimethylamino)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C12H16ClN5O3/c1-17(2)10-7-11(15-4-14-10)18(5-16-7)12-9(20)8(19)6(3-13)21-12/h4-6,8-9,12,19-20H,3H2,1-2H3/t6-,8-,9-,12-/m1/s1 |
InChI 键 |
KLHFNUBNTSXJOK-WOUKDFQISA-N |
手性 SMILES |
CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CCl)O)O |
规范 SMILES |
CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CCl)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


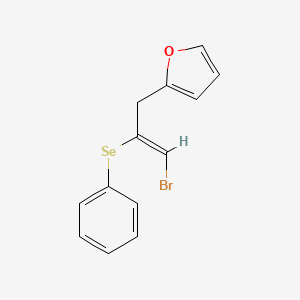
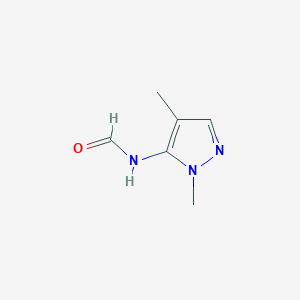
![2-{[2-Amino-6-(4-bromobutoxy)-9H-purin-9-yl]methoxy}ethan-1-ol](/img/structure/B12909993.png)
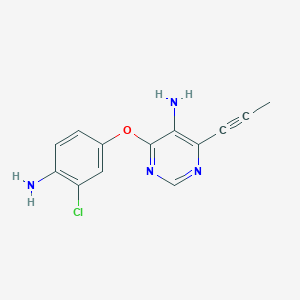
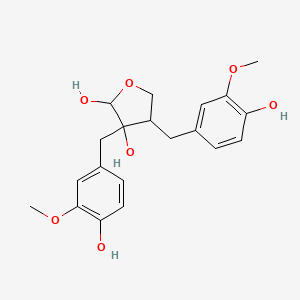

![[(2R,3S,4R,5R)-5-[6-(cyclopropylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl carbamate](/img/structure/B12910024.png)

![Cyclohepta[cd]benzofuran](/img/structure/B12910040.png)


![[1,2,4]Triazolo[1,5-a]pyridine, 5-methyl-2-(4-methylphenyl)-](/img/structure/B12910052.png)
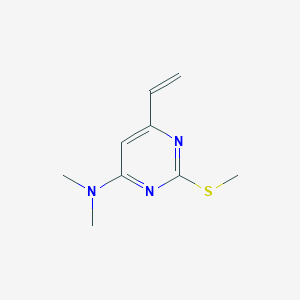
![N-{[6-(Methylamino)-3H-purin-3-yl]acetyl}-L-aspartic acid](/img/structure/B12910072.png)
